

# Unveiling Viniferol D: A Technical Guide to its Spectroscopic Identification

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the identification and characterization of **Viniferol D**, a significant stilbenetrimer. The information presented herein is curated for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, offering a core resource for the verification of this bioactive compound.

## **Core Spectroscopic Data**

The structural elucidation of **Viniferol D** relies primarily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the quantitative data crucial for its identification.

# Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Viniferol D

The following data was obtained in Acetone- $d_6$  at 400 MHz for  $^1H$  NMR and 100 MHz for  $^{13}C$  NMR. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).



Position	¹H Chemical Shift (δ), Multiplicity (J in Hz)	<sup>13</sup> C Chemical Shift (δ)	
Unit A			
2a, 6a	7.23 (d, 8.8) 130.4		
3a, 5a	6.78 (d, 8.8)	115.5	
7a	6.02 (d, 2.9)	93.3	
8a	4.27 (d, 2.9)	59.9	
9a	158.8		
10a, 14a	6.41 (d, 2.2)	106.8	
11a	160.0		
12a	6.11 (t, 2.2)	95.8	
13a	160.0		
Unit B		_	
2b, 6b	7.03 (d, 8.8)	129.0	
3b, 5b	6.58 (d, 8.8)	114.9	
7b	5.12 (br s)	51.5	
8b	4.18 (d, 11.7)	55.4	
9b	126.7		
10b, 14b	6.30 (d, 2.2)	106.9	
11b	159.2		
12b	6.25 (t, 2.2)	95.9	
13b	159.2		
Unit C		_	
2c, 6c	6.75 (d, 8.8)	132.0	
3c, 5c	6.61 (d, 8.8)	115.1	



7c	4.30 (d, 9.9)	52.8
8c	2.87 (dd, 11.7, 9.9)	48.7
9c	130.4	
10c, 14c	5.99 (s)	101.9
11c	158.9	
12c	106.8	_
13c	158.9	_

Data sourced from the original publication by Takaya et al.[1]

**Table 2: Mass Spectrometry Data for Viniferol D** 

Technique	Ionization Mode	Mass-to- Charge Ratio (m/z)	Formula	Interpretation
High-Resolution FAB-MS	Positive	677.2074 [M+H]+	C42H33O9	Protonated molecular ion

The molecular formula was determined as C<sub>42</sub>H<sub>32</sub>O<sub>9</sub>.[1]

## **Experimental Protocols**

The following methodologies are based on the original isolation and characterization of **Viniferol D** from the stems of Vitis vinifera 'Kyohou'.[1]

#### **Isolation of Viniferol D**

- Extraction: The dried stems of Vitis vinifera 'Kyohou' were extracted with methanol.
- Solvent Partitioning: The methanol extract was partitioned between ethyl acetate and water.
  The ethyl acetate soluble fraction was retained.



- Chromatographic Separation: The ethyl acetate fraction was subjected to a series of column chromatography steps to isolate Viniferol D.
  - Initial Chromatography: Separation on a reversed-phase silica gel (C-8) column.
  - Size-Exclusion Chromatography: Further purification using a Sephadex LH-20 column.
  - Preparative Thin-Layer Chromatography (TLC): Final purification was achieved using preparative TLC.

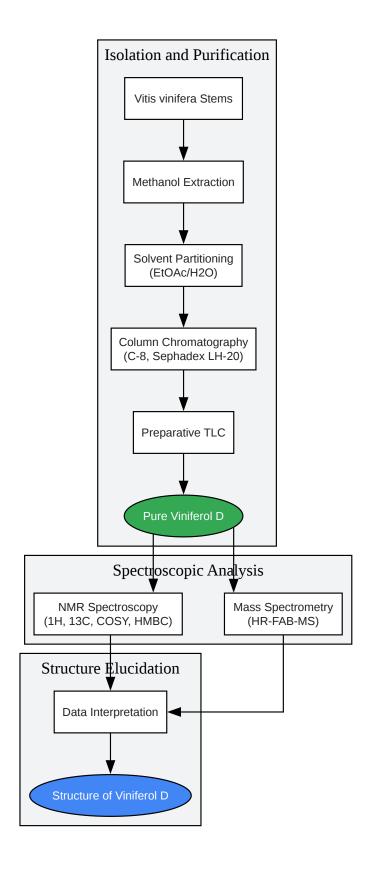
#### **Spectroscopic Analysis**

- NMR Spectroscopy:
  - Instrument: A 400 MHz NMR spectrometer.
  - Solvent: Acetone-d<sub>6</sub> was used for acquiring the final spectra for structural elucidation.
    Methanol-d<sub>4</sub> was also used for initial characterization.
  - Experiments: ¹H NMR, ¹³C NMR, COSY, and HMBC experiments were conducted to determine the structure and assign all proton and carbon signals.
- Mass Spectrometry:
  - o Instrument: A high-resolution fast atom bombardment mass spectrometer (HR-FAB-MS).
  - Matrix: A suitable matrix was used for the FAB ionization process.
  - Analysis: The instrument was operated in positive ion mode to determine the accurate mass of the protonated molecular ion, which was used to deduce the molecular formula.

### **Logical Workflow for Identification**

The following diagram illustrates the systematic workflow for the identification and characterization of a natural product like **Viniferol D**.





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Figure 1: Workflow for the Identification of **Viniferol D**.



This comprehensive guide provides the essential spectroscopic data and methodologies for the unambiguous identification of **Viniferol D**. The detailed NMR and MS data, coupled with the described experimental protocols, serve as a foundational reference for researchers in the field of natural product chemistry and drug discovery.

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#### References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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